(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine
Overview
Description
(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique structural features, which include a trifluoromethoxy group attached to a phenyl ring, making it a valuable molecule in synthetic chemistry and pharmacology.
Mechanism of Action
Target of Action
It is known that amines, in general, can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Amines can act as ligands, binding to specific receptors or enzymes, and modulating their activity .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including the suzuki–miyaura cross-coupling reaction .
Biochemical Analysis
Biochemical Properties
(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as transaminases, which are crucial for amino acid metabolism. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity and influencing the metabolism of other substrates .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the expression of genes involved in metabolic pathways and stress responses. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with transaminases involves the formation of a Schiff base intermediate, which is crucial for the enzyme’s catalytic function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to adaptive changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may enhance certain metabolic processes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dose range triggers a significant biological response, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidases (MAOs) and cytochrome P450s, influencing the metabolism of neurotransmitters and other bioactive compounds. These interactions can alter metabolic flux and the levels of key metabolites, impacting overall cellular function and homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine typically involves the reaction of isopropylamine with 4-(trifluoromethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Trifluoromethylphenyl derivatives: A class of compounds with diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine stands out due to its specific combination of the trifluoromethoxy group and the isopropylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-8(2)15-7-9-3-5-10(6-4-9)16-11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVMXCUJZIHXGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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